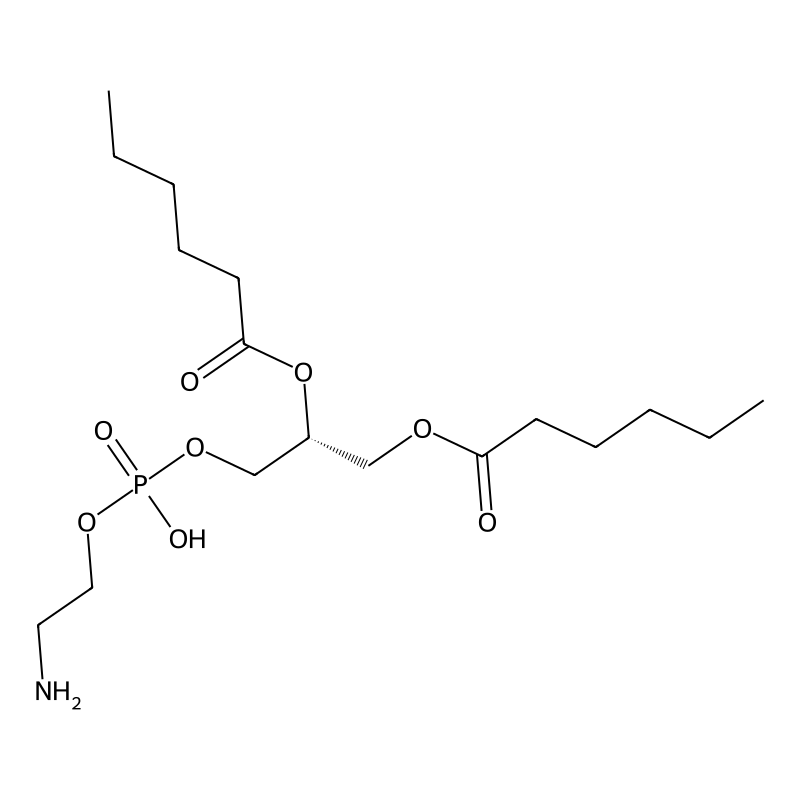1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
1.2-Dihexanoyl-PE is a synthetic phospholipid belonging to the class of phosphatidylethanolamines (PEs). PEs are essential components of biological membranes, and they play crucial roles in various cellular processes [].
1.2-Dihexanoyl-PE is commonly used in scientific research as a model membrane system. Model membranes are artificial assemblies that mimic the structure and function of natural biological membranes. Scientists use model membranes to study various membrane-related phenomena, including:
- Membrane protein function and structure []
- Membrane fluidity and dynamics []
- Interactions between membranes and other biomolecules []
The use of 1,2-Dihexanoyl-PE in model membranes offers several advantages:
- Purity and defined composition: Unlike natural membranes, which are complex and heterogeneous, 1,2-Dihexanoyl-PE is a pure and well-defined molecule with a known structure. This allows researchers to control the properties of the model membrane precisely.
- Stability: 1,2-Dihexanoyl-PE is a stable molecule that can be stored and handled easily.
- Commercially available: 1,2-Dihexanoyl-PE is commercially available from various suppliers, making it readily accessible to researchers.
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a phospholipid characterized by its unique structure, which includes two hexanoyl acyl chains attached to the glycerol backbone at the first and second positions, along with a phosphoethanolamine head group. Its molecular formula is C17H34NO8P, and it has a molecular weight of approximately 411.43 g/mol . This compound belongs to the class of phosphatidylethanolamines, which are significant components of biological membranes.
- Hydrolysis: It can be hydrolyzed by phospholipases, leading to the release of fatty acids and phosphoethanolamine.
- Transesterification: The acyl chains can be exchanged with other fatty acids in the presence of alcohols.
- Oxidation: The acyl chains may undergo oxidation reactions, impacting the stability and function of the lipid.
These reactions are crucial for understanding its behavior in biological systems and potential applications in drug delivery and membrane studies.
This compound exhibits significant biological activity due to its role as a membrane component. It is involved in:
- Cell Membrane Structure: As a phospholipid, it contributes to the fluidity and integrity of cellular membranes.
- Signaling Pathways: Phosphatidylethanolamines are known to participate in cell signaling processes, influencing various cellular functions.
- Lipid Raft Formation: It may play a role in the formation of lipid rafts, which are microdomains within membranes that facilitate signaling and protein interactions.
Experimental studies have shown that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine can affect membrane permeability and protein localization within cells .
The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine typically involves:
- Glycerol Derivation: Starting from glycerol, it is converted into a suitable intermediate that can react with hexanoyl chloride or hexanoic acid.
- Acylation: The glycerol derivative undergoes acylation at both hydroxyl groups using hexanoyl chloride in the presence of a base (e.g., pyridine) to form the diacylglycerol.
- Phosphorylation: Finally, the diacylglycerol is phosphorylated using phosphoric acid or a phosphate donor to yield the final product.
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine has several notable applications:
- Membrane Studies: Used in research to study membrane dynamics and properties due to its phospholipid nature.
- Drug Delivery Systems: Its ability to form liposomes makes it valuable for encapsulating drugs for targeted delivery.
- Biomaterials: Employed in developing biomaterials for tissue engineering and regenerative medicine due to its biocompatibility.
These applications highlight its versatility in both research and therapeutic contexts .
Interaction studies involving 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine often focus on:
- Protein-Lipid Interactions: Investigating how this lipid interacts with membrane proteins can provide insights into cellular signaling mechanisms.
- Lipid-Lipid Interactions: Understanding how it interacts with other lipids helps elucidate membrane organization and dynamics.
- Drug Interactions: Studying how pharmaceuticals interact with this lipid can inform drug design and delivery strategies.
These studies are crucial for advancing knowledge in cell biology and pharmacology .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is part of a broader class of diacylphosphatidylethanolamines. Here are some similar compounds along with their unique features:
| Compound Name | Acyl Chains | Unique Features |
|---|---|---|
| 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Palmitoyl (C16) | Commonly used in liposome formulations; higher melting point |
| 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Oleoyl (C18) | Liquid at room temperature; used in biophysical studies |
| 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Stearoyl (C18) | Solid at room temperature; used for stabilizing membranes |
The uniqueness of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine lies in its shorter hexanoyl chains, which influence its physical properties such as fluidity and phase behavior compared to longer-chain analogs. This makes it particularly interesting for specific applications where membrane dynamics are critical .








